![molecular formula C15H20N2O B11761209 5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one](/img/structure/B11761209.png)
5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one is a compound with a unique molecular structure, characterized by its bicyclic framework. It is a white to pale yellow solid at room temperature and is stable under standard conditions. This compound is significant in organic synthesis, serving as an intermediate for the synthesis of other compounds with specific biological activities .
Vorbereitungsmethoden
The synthesis of 5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one typically involves organic synthetic routes. The process generally starts with appropriate starting materials and follows a designed sequence of reactions. One common method involves the cyclization of a precursor compound under controlled conditions to form the bicyclic structure. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to study the interactions of bicyclic compounds with biological systems.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Benzyl-1,5-diazabicyclo[4.3.1]decan-2-one can be compared with other similar compounds, such as:
1,5-Diazabicyclo[4.3.1]decan-2-one: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
5-Phenyl-1,5-diazabicyclo[4.3.1]decan-2-one: Similar structure but with a phenyl group instead of a benzyl group, which may influence its properties. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties
Eigenschaften
Molekularformel |
C15H20N2O |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
5-benzyl-1,5-diazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-8-10-16(11-13-5-2-1-3-6-13)14-7-4-9-17(15)12-14/h1-3,5-6,14H,4,7-12H2 |
InChI-Schlüssel |
PRTGHZLQUKPIRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CN(C1)C(=O)CCN2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


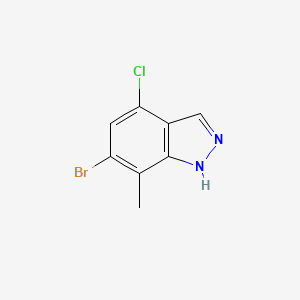
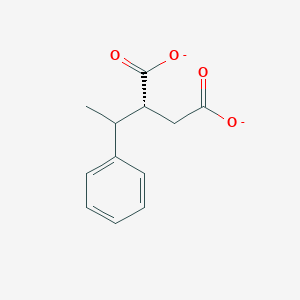

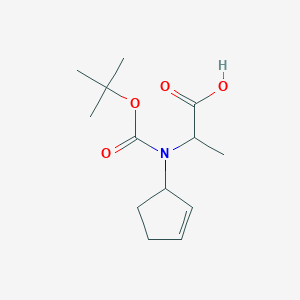
![2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline](/img/structure/B11761146.png)
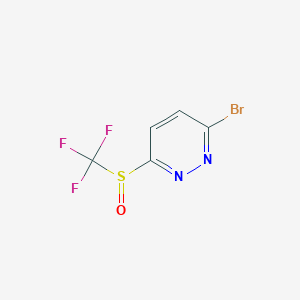
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11761155.png)
![[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
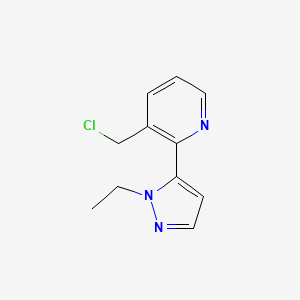
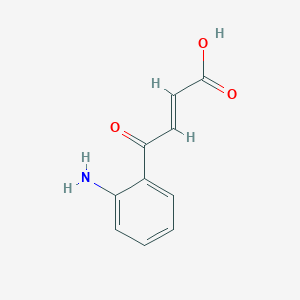

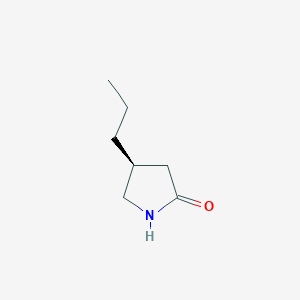
![8,8-Difluoro-2-azaspiro[4.5]decane](/img/structure/B11761192.png)

